(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoic acid
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Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted biphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the biphenyl moiety: This step involves the coupling of a trifluoromethyl-substituted benzene derivative with another benzene ring using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the biphenyl intermediate.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid moiety:
Industrial Production Methods
Industrial production of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives or amino acid derivatives.
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical processes. The trifluoromethyl group enhances its binding affinity and selectivity towards target proteins, while the Boc-protected amino group provides stability and facilitates its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-chloro-[1,1’-biphenyl]-3-yl)propanoic acid: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c1-20(2,3)29-19(28)25-17(18(26)27)12-13-5-4-6-15(11-13)14-7-9-16(10-8-14)21(22,23)24/h4-11,17H,12H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTAVSWGDYCFHK-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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